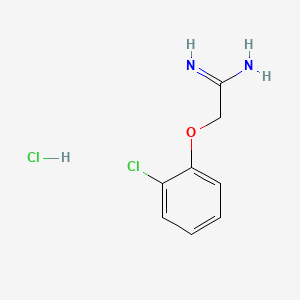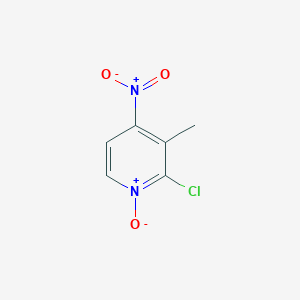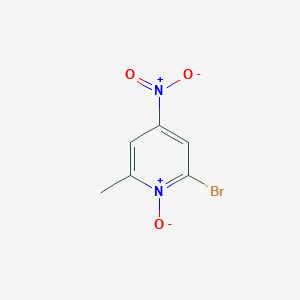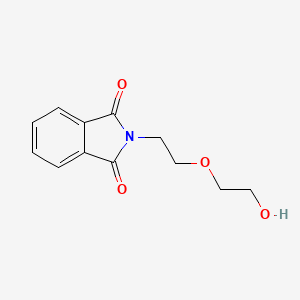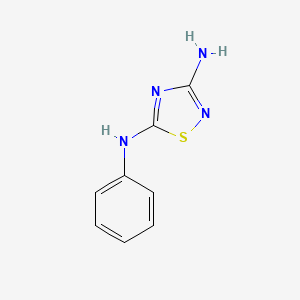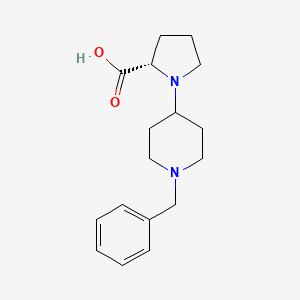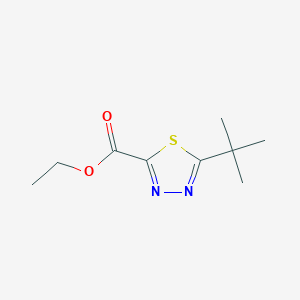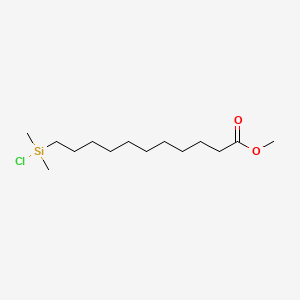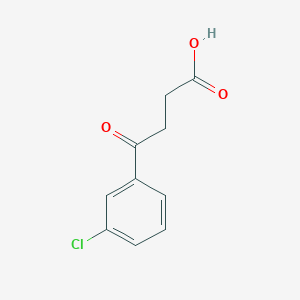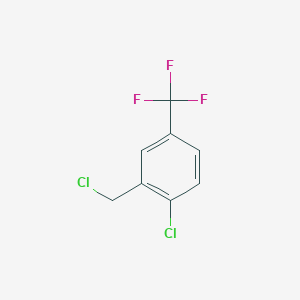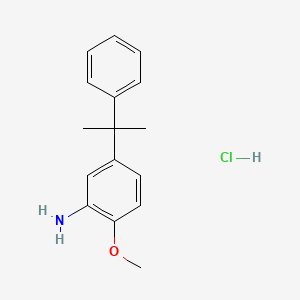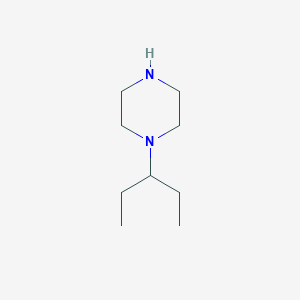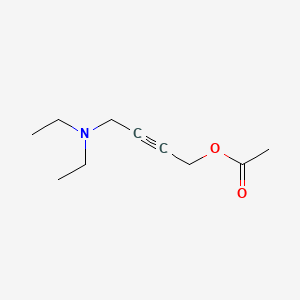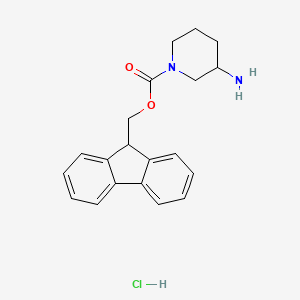![molecular formula C19H26N2O4 B1586389 (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid CAS No. 853681-16-0](/img/structure/B1586389.png)
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid
Übersicht
Beschreibung
“(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid” is a chemical compound with the following properties:
- IUPAC Name : (3E)-2-[4-(tert-butoxycarbonyl)-1-piperazinyl]-4-phenyl-3-butenoic acid
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.43 g/mol
- Physical Form : White to yellow solid
- Storage Temperature : Room temperature
- Purity : 95%
Molecular Structure Analysis
The molecular structure of “(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid” consists of a piperazine ring, a phenyl group, and a butenoic acid moiety. The tert-butoxycarbonyl (t-Boc) group serves as a protecting group for the piperazine nitrogen.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including hydrolysis, esterification, and amidation. However, specific reaction pathways would require further investigation.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Solubility : Soluble in organic solvents
- Acid/Base Properties : Contains a carboxylic acid group (acidic)
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Derivatives
A study by Arvanitis et al. (1998) discusses the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack of synthetic equivalents on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, with tert-butyl bromoacetate being used as the electrophile. This pathway suggests a method for the introduction of nitrogen-containing groups, potentially related to the synthesis and modification of compounds like "(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid" for varied applications (Arvanitis et al., 1998).
Molecular Structure and Biological Activity
Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl piperazine-1-carboxylate derivative, highlighting its molecular structure through X-ray diffraction studies. They explored its antibacterial and anthelmintic activities, showing potential pharmaceutical applications. This indicates that similar compounds could be synthesized and evaluated for biological activities, providing insight into their potential as therapeutic agents (Sanjeevarayappa et al., 2015).
Chemical Reactions and Interactions
Gu et al. (2006) reported an efficient synthesis of a potent PPARpan agonist, showcasing the importance of specific chemical reactions in the development of therapeutic agents. This research demonstrates how detailed chemical synthesis pathways can lead to the production of complex molecules with significant biological activities, relevant to compounds with similar structures (Gu et al., 2006).
Crystal Structure Analysis
Singh and Vijayan (1977) conducted crystal structure studies of phenylbutazone and its complex with piperazine, providing valuable information on molecular interactions and crystal packing. Such studies are crucial for understanding the physical and chemical properties of compounds, including those related to "(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid," and can guide the development of new materials and drugs (Singh & Vijayan, 1977).
Safety And Hazards
The safety profile of “(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid” is not explicitly provided. As with any chemical, precautions should be taken during handling, storage, and disposal.
Zukünftige Richtungen
Research on this compound could explore its potential applications in drug development, biological activity, and targeted therapies. Investigating its interactions with biological receptors and cellular pathways may reveal novel insights.
Please note that the information provided here is based on the available data, and further scientific investigation is recommended for a comprehensive understanding of this compound. If you have any specific questions or need additional details, feel free to ask!
Eigenschaften
IUPAC Name |
(E)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3,(H,22,23)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGWOAUBXYMANH-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C=CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(/C=C/C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



